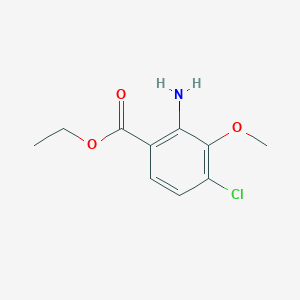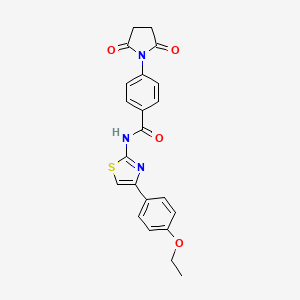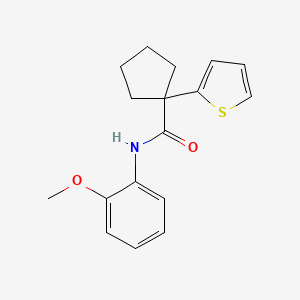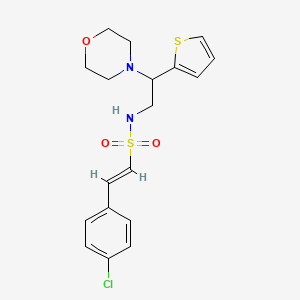![molecular formula C13H12N2O2S2 B2391724 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline CAS No. 338416-92-5](/img/structure/B2391724.png)
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline, or N-((E)-2-thienylideneamino)aniline, is an organic compound belonging to the family of thiopyranones. It is a derivatives of thiophene, a five-membered ring with sulfur and four carbon atoms. It is a colorless solid with a molecular weight of 165.22 g/mol and a melting point of 256-257°C. It is soluble in common organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Mechanism of Action
N-((E)-2-thienylideneamino)aniline acts as an electron donor or acceptor, depending on the reaction conditions. It can undergo a variety of reactions, such as nucleophilic addition, nucleophilic substitution, electrophilic substitution, and cycloaddition. It can also act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
N-((E)-2-thienylideneamino)aniline has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-((E)-2-thienylideneamino)aniline is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being a low-cost and readily available starting material. Additionally, it is soluble in common organic solvents, such as ethanol and N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline, which makes it easy to handle. The main limitation of N-((E)-2-thienylideneamino)aniline is that it is a relatively unstable compound, which can make it difficult to store and use in some experiments.
Future Directions
N-((E)-2-thienylideneamino)aniline has potential applications in the development of new drugs and materials. Future research should focus on exploring the potential of this compound as a building block for the synthesis of new heterocyclic compounds and polymers. Additionally, research should be conducted to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in the development of new drugs and materials. Finally, research should be conducted to optimize the synthesis of this compound, as well as to develop improved methods for storing and handling it.
Synthesis Methods
N-((E)-2-thienylideneamino)aniline can be synthesized by a three-step process. The first step involves the synthesis of the thiopyranone precursor, which is accomplished by reacting 2-aminothiophene with formaldehyde in the presence of a base. The second step involves the reduction of the thiopyranone precursor with sodium borohydride. The third and final step involves the conversion of the thiopyranone precursor to the desired N-((E)-2-thienylideneamino)aniline, which is accomplished by reacting the thiopyranone precursor with aniline in the presence of a base.
Scientific Research Applications
N-((E)-2-thienylideneamino)aniline is a versatile compound with many potential applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, such as thienopyridines, thienopyrimidines, and thienooxazoles. It has also been used in the synthesis of biologically active molecules, such as antimicrobial agents, anti-inflammatory agents, and anticancer agents. Additionally, it has been used as a starting material for the synthesis of various polymers.
properties
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-19(17)9-7-12(11-6-8-18-13(11)19)15-14-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPGDLNSPCRMX-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=CC=CC=C3)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=CC=C3)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)
![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)



![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid](/img/structure/B2391656.png)

![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)